molecular formula C26H28N4O2 B14934231 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one

4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one

Cat. No.: B14934231
M. Wt: 428.5 g/mol
InChI Key: XNAYFFAVIBCZTQ-UHFFFAOYSA-N
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Description

The molecule features a butan-1-one backbone linked to two indole moieties: one directly attached to the carbonyl group and another via a piperazine-acetyl substituent. This dual indole-piperazine architecture is hypothesized to enhance receptor binding affinity and metabolic stability compared to simpler analogs .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C26H28N4O2/c31-25(11-5-6-19-17-27-23-9-3-1-7-21(19)23)29-12-14-30(15-13-29)26(32)16-20-18-28-24-10-4-2-8-22(20)24/h1-4,7-10,17-18,27-28H,5-6,11-16H2

InChI Key

XNAYFFAVIBCZTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods.

    Acylation of Piperazine: The piperazine ring is acylated using indole-3-acetyl chloride under basic conditions.

    Coupling Reaction: The acylated piperazine is then coupled with a butanone derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the butanone structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the indole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound may serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It could be used in catalytic processes due to its unique structure.

Biology

    Pharmacology: Compounds with indole structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.

Medicine

    Drug Development: The compound may be explored for its therapeutic potential in various diseases.

Industry

    Material Science: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one would depend on its specific biological activity. Generally, indole-containing compounds interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one Structure: Replaces the piperazine-acetyl group with a cyclohexylamino moiety. Synthesis: Derived from indole and 1-cyclohexyl-2-pyrrolidinone via PCl₃-mediated reactions, yielding a planar conjugated system . Stability: Exists in equilibrium between 3-(dialkylaminomethyl)-3H-indole and aminoketone forms, unlike the target compound’s stable ketone structure .

1-Substituted 4-[4-(1H-Indol-3-yl)butyl]piperazines

  • Examples :

  • 13f : Imidazo[1,2-a]pyridine-substituted derivative (95% yield, m.p. 104–105°C) .
  • 13g : Phenyl acetic acid-substituted derivative (80% yield, m.p. 146–148°C) .
    • Synthesis : Alkylation of the piperazine nitrogen with heterocyclic or aliphatic halides under basic conditions (e.g., DIPEA or K₂CO₃) .
    • Key Differences : Substitutions at the piperazine nitrogen (e.g., imidazopyridine, phenyl acetic acid) modulate solubility and bioactivity. The target compound’s acetylated indole-piperazine side chain may enhance CNS penetration compared to bulkier substituents .

Panobinostat (LBH-589) Analogues Structure: Hydroxamic acids containing the 4-(1H-indol-3-yl)butylpiperazine scaffold (e.g., compounds 14a-c, 15) . Key Differences: The target compound lacks the hydroxamic acid moiety critical for HDAC inhibition, suggesting divergent therapeutic applications.

Biological Activity

The compound 4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one is a synthetic derivative featuring indole and piperazine moieties, which are frequently associated with various biological activities. This article explores its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H23N3O\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}

This structure comprises two indole units linked through a piperazine ring to a butanone group, suggesting potential interactions with biological targets due to the presence of multiple functional groups.

Anticancer Activity

Research has indicated that compounds with indole and piperazine structures often exhibit anticancer properties. For instance, derivatives similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that specific analogs showed significant cytotoxicity against human solid tumor lines such as HeLa and T-47D, although the exact activity of this specific compound requires further investigation .

The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cell proliferation and apoptosis. The indole moiety is known to interact with various receptors, including serotonin receptors, which play a role in cancer biology. The piperazine ring may enhance the compound's solubility and bioavailability, facilitating its interaction with cellular targets .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study on 4-[4-(1H-indol-3-yl)butyl]piperazines revealed that modifications to the piperazine ring could lead to enhanced activity against central nervous system disorders, indicating the versatility of indole-piperazine hybrids in medicinal chemistry .
  • Antimicrobial Activity : Compounds structurally related to this indole-piperazine derivative have shown promising antibacterial activity. For example, tris(indol-3-yl)methylium salts demonstrated significant efficacy against drug-resistant bacterial strains, suggesting that similar derivatives may possess antimicrobial properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other known compounds is essential:

Compound NameStructureBiological Activity
Ethyl 4-(1H-indol-3-ylacetyl)piperazineStructureAnticancer, Antimicrobial
4-(Di(1H-indol-3-yl)methyl)phenolStructureAntioxidant, Anticancer
4-[3-(4-methylpiperazin-1-yl)isoquinolin-1-yl]pyrroleStructureAnticancer

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